Conformational Restriction: N-Methylation Locks Backbone Dihedral Angles in Peptides
In contrast to the flexible backbone of L-Alanine, which can adopt a wide range of φ and ψ dihedral angles, H-N-Me-Ala-OH exhibits a conformationally constrained backbone due to steric hindrance from the N-methyl group. Crystallographic analysis of an N-methyl-L-alanine-containing peptide (acetyl-N-methyl-L-alanine with C-terminal tert-butyloxycarbonylpiperazine) revealed dihedral angles of φ = -134.6° and ψ = 77.7° . These specific, energetically favored angles confirm the restricted conformational preferences predicted by density functional theory (DFT) calculations, a property that L-Alanine lacks .
| Evidence Dimension | Backbone Dihedral Angles (φ and ψ) |
|---|---|
| Target Compound Data | φ = -134.6°, ψ = 77.7° |
| Comparator Or Baseline | L-Alanine (variable φ/ψ; no single preferred constrained state) |
| Quantified Difference | Defined, restricted dihedral angles vs. flexible conformational space |
| Conditions | Crystal structure of acetyl-N-methyl-L-alanine derivative (X-ray diffraction) |
Why This Matters
This quantifiable conformational restriction is critical for de novo peptide design where precise backbone geometry is required for target binding or self-assembly.
